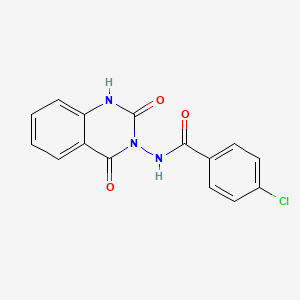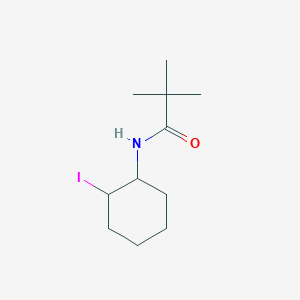
n-(2-Iodocyclohexyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an iodinated cyclohexyl ring and a dimethylpropanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide typically involves the iodination of a cyclohexyl precursor followed by the introduction of the dimethylpropanamide group. One common method involves the reaction of cyclohexene with iodine in the presence of a suitable catalyst to form 2-iodocyclohexanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The iodinated cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to remove the iodine atom, yielding cyclohexyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-iodocyclohexanone or 2-iodocyclohexanol.
Reduction: Formation of cyclohexyl-2,2-dimethylpropanamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The iodinated cyclohexyl ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Comparación Con Compuestos Similares
- N-(2-Bromocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Chlorocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Fluorocyclohexyl)-2,2-dimethylpropanamide
Comparison: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different chemical and biological properties, making this compound distinct in its applications and effects.
Propiedades
Número CAS |
4916-80-7 |
|---|---|
Fórmula molecular |
C11H20INO |
Peso molecular |
309.19 g/mol |
Nombre IUPAC |
N-(2-iodocyclohexyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clave InChI |
SGNUQPHCBJCFJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1CCCCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


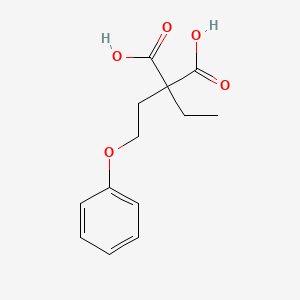
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
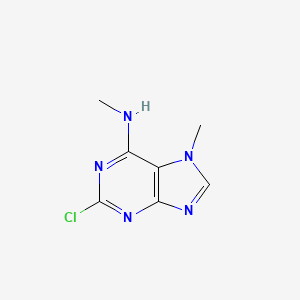
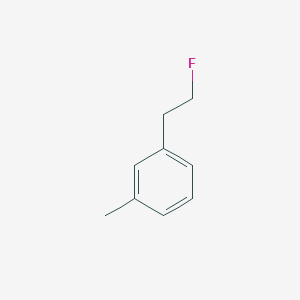
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)


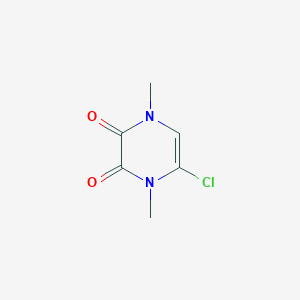
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
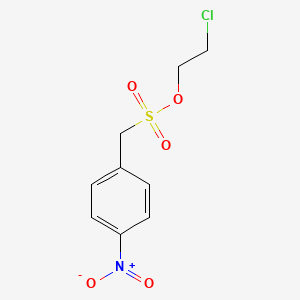

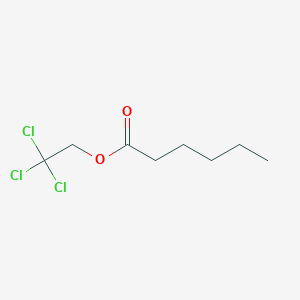
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
